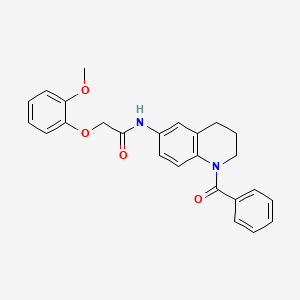![molecular formula C22H24N2O5 B6562197 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091184-74-5](/img/structure/B6562197.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide, otherwise known as “6-PC,” is a synthetic compound that has been studied extensively in scientific research due to its potential applications in drug discovery, drug development, and biochemistry. This compound is a derivative of the benzodioxin family, which is a class of compounds that have been studied for their potential therapeutic effects. 6-PC has been studied for its ability to act as a non-selective agonist or antagonist for a variety of receptor systems, as well as for its potential to interact with other compounds in order to produce a variety of pharmacological effects.
作用机制
Target of Action
The primary target of this compound is the Nrf2-ARE pathway . This pathway is crucial for the defense mechanism in the treatment of certain conditions, such as ulcerative colitis .
Mode of Action
The compound interacts with its target by activating the ERK1/2 phosphorylation . This activation triggers the phosphorylation of Nrf2 Ser40 by p-ERK, which in turn drives the transport of Nrf2 into the nucleus . Once in the nucleus, Nrf2 drives the expression of Nrf2-dependent antioxidant proteins .
Biochemical Pathways
The activation of the ERK1/2 phosphorylation and the subsequent transport of Nrf2 into the nucleus are key steps in the Nrf2-ARE pathway . This pathway is responsible for the expression of antioxidant proteins that protect cells from oxidative damage .
Result of Action
The activation of the Nrf2-ARE pathway by this compound leads to the expression of Nrf2-dependent antioxidant proteins . These proteins play a crucial role in protecting cells from oxidative damage, thereby contributing to the overall health and function of the cells .
实验室实验的优点和局限性
One of the main advantages of using 6-PC in laboratory experiments is its ability to bind to a variety of receptors and produce a range of pharmacological effects. Additionally, 6-PC is relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to using 6-PC in laboratory experiments. For example, 6-PC is not very stable and can degrade over time, which can lead to inaccurate results. Additionally, 6-PC is not very soluble in water, which can make it difficult to use in experiments.
未来方向
There are a number of potential future directions for research involving 6-PC. For example, further research could be conducted to better understand the mechanism of action of 6-PC and its potential to interact with other compounds. Additionally, more research could be conducted to explore the potential therapeutic applications of 6-PC, such as its ability to act as an agonist or antagonist for a variety of receptor systems. Additionally, further research could be conducted to explore the potential of 6-PC to affect the central nervous system, the cardiovascular system, and the immune system. Finally, more research could be conducted to explore the potential of 6-PC to be used in the development of new drugs.
合成方法
6-PC can be synthesized from commercially available materials via a multi-step synthesis. The synthesis process involves the use of a variety of reagents and catalysts, including dimethylformamide (DMF), potassium carbonate, and hydrochloric acid. The reaction is carried out in a series of steps, with each step taking place at a different temperature and pH. After the reaction is complete, the product is purified and isolated using a variety of techniques, such as recrystallization and column chromatography.
科学研究应用
6-PC has been studied extensively in scientific research due to its potential applications in drug discovery and drug development. In particular, it has been studied for its ability to act as a non-selective agonist or antagonist for a variety of receptor systems, as well as for its potential to interact with other compounds in order to produce a variety of pharmacological effects. 6-PC has been used in a variety of experiments, including studies of the effects of drugs on the brain, the effects of drugs on the cardiovascular system, and the effects of drugs on the immune system. Additionally, 6-PC has been used to study the molecular mechanisms of drug action and to develop new drugs.
属性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(21(26)24-17-6-7-18-19(14-17)29-13-12-28-18)23-15-22(8-10-27-11-9-22)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLYEYIJOSFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562224.png)
![N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562231.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6562238.png)
